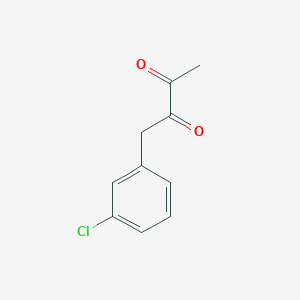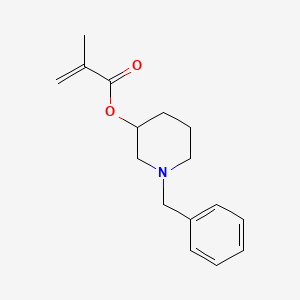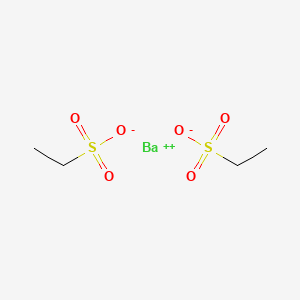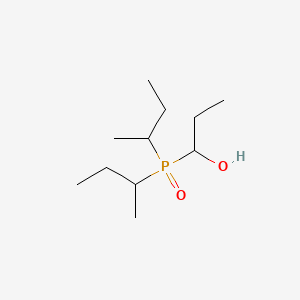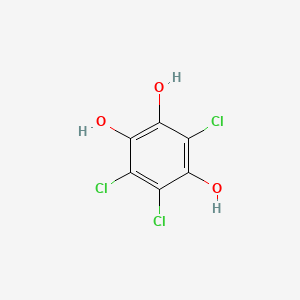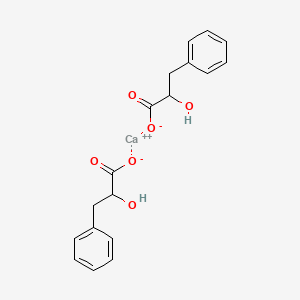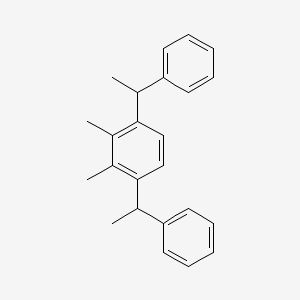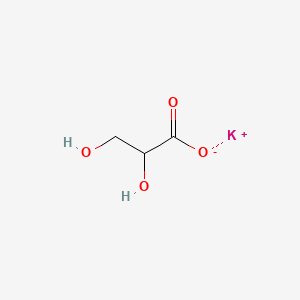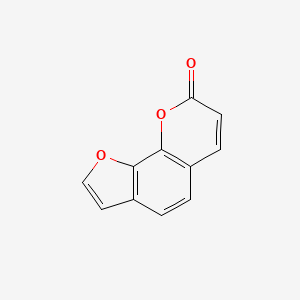
8H-Furo(3,2-h)(1)benzopyran-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoisopsoralen is a naturally occurring tricyclic compound belonging to the family of furocoumarins These compounds are known for their interesting photosensitizing activity on various biological substrates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pseudoisopsoralen can be synthesized through the extraction and purification of natural sources such as the aerial parts of Angelica keiskei. The process involves solvent fractionation with ethyl acetate and buffers, followed by purification using column chromatography and high-performance liquid chromatography (HPLC). The identification of pseudoisopsoralen is confirmed through spectroscopic analyses such as FAB-MS and NMR .
Industrial Production Methods: Industrial production of pseudoisopsoralen typically involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pseudoisopsoralen undergoes various chemical reactions, including:
Oxidation: Involves the formation of reactive oxygen species.
Reduction: Less commonly observed but possible under specific conditions.
Substitution: Can occur at specific positions on the furocoumarin ring.
Common Reagents and Conditions:
Oxidation: Often involves the use of ultraviolet light (UV-A) to generate reactive oxygen species.
Substitution: Typically requires specific catalysts and controlled reaction conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of pseudoisopsoralen, which can have different biological activities .
Applications De Recherche Scientifique
Pseudoisopsoralen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photochemical reactions and the effects of UV-A light on furocoumarins.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of photobiological activity.
Medicine: Explored for its potential in photochemotherapy, particularly for skin conditions like psoriasis.
Industry: Utilized in the development of photosensitizing agents for various applications
Mécanisme D'action
Pseudoisopsoralen exerts its effects primarily through its ability to intercalate into DNA and form covalent bonds upon exposure to UV-A light. This process involves the formation of mono-adducts and cross-links with pyrimidine bases in DNA, leading to the inhibition of DNA replication and transcription. The compound also generates reactive oxygen species, contributing to its phototoxic effects .
Comparaison Avec Des Composés Similaires
Psoralen: The parent compound of linear furocoumarins, known for its strong photosensitizing activity.
Isopsoralen: Another furocoumarin with similar properties but different structural isomerism.
Angelicin: A furocoumarin with a different ring structure, also known for its photosensitizing properties.
8-Methoxypsoralen (Xanthotoxin): A derivative of psoralen with enhanced photosensitizing activity.
Uniqueness of Pseudoisopsoralen: Pseudoisopsoralen is unique due to its specific structural configuration, which influences its photochemical behavior and biological activity. Its ability to form specific types of DNA adducts and generate reactive oxygen species distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
5768-44-5 |
|---|---|
Formule moléculaire |
C11H6O3 |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
furo[3,2-h]chromen-8-one |
InChI |
InChI=1S/C11H6O3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6H |
Clé InChI |
MLMVLVJMKDPYBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CC(=O)O3)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



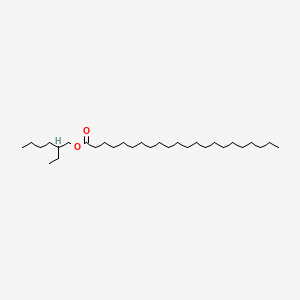
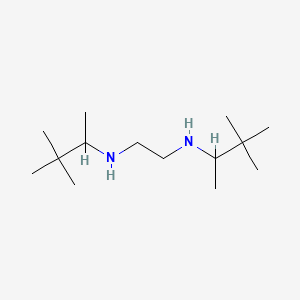
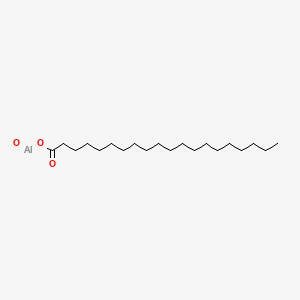
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
